The compound ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid belongs to the class of amino acids modified with piperidine and cyclopropyl groups. It is characterized by its unique structural features, which include a piperidine ring and a cyclopropyl moiety attached to an acetic acid backbone. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid generally involves several key steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid can be analyzed using various spectroscopic methods:
The compound exhibits chirality due to the presence of a stereogenic center in the piperidine ring, which is essential for its biological activity.
The chemical reactions involving ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid include:
Each reaction's kinetics and mechanisms can be studied using computational chemistry methods or experimental kinetics studies.
The mechanism of action for ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid primarily involves its interaction with biological targets such as enzymes or receptors. The piperidine ring may enhance binding affinity to target proteins due to its conformational flexibility and ability to form hydrogen bonds. The cyclopropyl group may influence pharmacokinetics by altering lipophilicity and metabolic stability.
The physical and chemical properties of ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid include:
This compound has potential applications in several scientific fields:
The stereoselective construction of the (R)-piperidine core is fundamental to synthesizing [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid. Two predominant strategies exist: catalytic asymmetric hydrogenation and chiral pool utilization.
Table 1: Catalytic Systems for Stereoselective Piperidine Synthesis
Catalyst Type | Substrate Class | Reaction Conditions | ee (%) | Yield (%) | Reference Source |
---|---|---|---|---|---|
Ru/(S)-BINAP Complex | 3-Substituted Pyridinium Salts | 80°C, 50 bar H₂, MeOH | >98 | 92 | [2] [4] |
Co/Ti Nanoparticles | Pyridine Derivatives | H₂O, 100°C, 20 bar H₂ | 95 | 88 | [4] |
Ni Silicide | Multi-substituted Pyridines | 120°C, 80 bar H₂, THF | 90 | 85 | [4] |
Catalytic hydrogenation employs transition metal complexes to reduce prochiral pyridine or pyridinium salts. Ruthenium complexes with chiral ligands like (S)-BINAP achieve >98% enantiomeric excess (ee) for 3-substituted precursors under high-pressure hydrogenation (50 bar H₂, 80°C) [4]. Heterogeneous cobalt catalysts on titanium supports enable aqueous-phase hydrogenation at milder pressures (20 bar H₂), crucial for hydrolytically sensitive intermediates [4]. Chiral pool approaches leverage natural (R)-enantiomers such as (R)-nipecotic acid or (R)-glutamic acid. These serve as stereochemical templates, with the carboxylic acid group facilitating regioselective functionalization at C3 via activation to acid chlorides or mixed anhydrides [4]. Key limitations include catalyst dehalogenation in halogenated substrates and the need for expensive chiral ligands in hydrogenation.
The cyclopropylamine moiety introduces conformational restraint and metabolic stability, requiring precise ring formation and coupling techniques. Two cyclopropanation routes dominate:
Metal-Catalyzed Cyclopropanation: Diazomethane or diazoacetates react with electron-deficient alkenes (e.g., acrylates) under palladium or copper catalysis. For example, ethyl acrylate undergoes cyclopropanation with ethyl diazoacetate using Cu(acac)₂ (5 mol%) in dichloromethane, yielding ethyl cyclopropane-1-carboxylate (75–82%). Subsequent Curtius rearrangement with diphenylphosphoryl azide forms the protected cyclopropylamine [2] [4].
Strain-Release Hybridization: Pre-formed cyclopropylamine derivatives couple directly to the piperidine scaffold. N-Boc-cyclopropylamine undergoes deprotection followed by reductive amination with (R)-1-acetylpiperidin-3-one using sodium triacetoxyborohydride. This method achieves yields >85% while preserving stereochemistry [4]. The cyclopropyl group’s ring strain enhances nucleophilicity, facilitating SN2 reactions with halogenated acetic acid derivatives like ethyl bromoacetate. Hydrolysis then yields the free acetic acid moiety .
Table 2: Cyclopropanation and Hybridization Approaches
Method | Key Reagent/Intermediate | Coupling Partner | Yield Range (%) | Critical Parameter |
---|---|---|---|---|
Metal-Catalyzed | Ethyl Diazoacetate | Ethyl Acrylate | 75–82 | Cu(acac)₂ loading (5 mol%) |
Strain-Release Amination | N-Boc-Cyclopropylamine | (R)-1-Acetylpiperidin-3-one | 85–90 | NaBH(OAc)₃, DCE, 0°C to RT |
SN2 Alkylation | Bromoacetic Acid Ethyl Ester | Cyclopropylamine | 80–88 | K₂CO₃, CH₃CN, reflux |
Racemic intermediates necessitate resolution to obtain the (R)-enantiomer. Two methods prevail:
Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-enantiomer of racemic piperidin-3-amine with vinyl acetate in toluene. The unreacted (R)-amine is recovered with >99% ee, though yields cap at 50% theoretical maximum [4]. Immobilized enzymes enhance recyclability for large-scale operations.
Diastereomeric Salt Crystallization: Racemic N-Boc-piperidine-3-carboxylic acid reacts with (1R,2S)-(-)-ephedrine to form diastereomeric salts. Differential solubility in ethanol enables fractional crystallization, yielding the (R)-enantiomer salt after three recrystallizations (98% ee). Acid liberation and acetylation furnish the chiral acetylpiperidine intermediate [4]. Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) provides analytical validation, with retention times of 8.2 min for (R) and 12.5 min for (S) enantiomers (hexane:isopropanol 80:20) .
The final assembly links the (R)-acetylpiperidine and cyclopropylamino-acetic acid units via nucleophilic substitution or amidation:
Carbodiimide-Mediated Amidation: Cyclopropylamino-acetic acid activates with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The activated ester couples with (R)-1-acetylpiperidin-3-amine at 0–5°C, minimizing racemization. Yields reach 75–80% after silica gel purification .
Schotten-Baumann Conditions: Interfacial reactions between cyclopropylamino-acetyl chloride hydrochloride and the (R)-piperidine under biphasic conditions (dichloromethane/water) with sodium hydroxide maintain pH 9–10. This exothermic process completes in 30 min but risks hydrolysis side products if temperature exceeds 10°C .
Table 3: Coupling Reaction Optimization Parameters
Method | Activating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Carbodiimide-Mediated | EDC/HOBt | Dichloromethane | 0–5 | 12 | 75–80 |
Schotten-Baumann | NaOH (aqueous phase) | CH₂Cl₂/H₂O | 5–10 | 0.5 | 70–75 |
Mixed Anhydride | Isobutyl Chloroformate | THF | -15 | 2 | 65–72 |
Solvent selection, catalysis, and process intensification minimize waste:
Solvent Optimization: Replacing dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF in hydrogenation and amidation steps reduces environmental impact. Both solvents exhibit comparable yields (78–85%) while offering higher boiling points and improved biorenewability [4]. Deep eutectic solvents (e.g., choline chloride:urea) facilitate cyclopropanation at 60°C, enabling catalyst-free reactions and solvent recyclability (5 cycles, <5% yield drop) [4] [8].
Waste Reduction: Continuous flow hydrogenation with immobilized ruthenium catalysts (e.g., Ru/Al₂O₃) enhances mass transfer, reducing reaction times from 24 hours to 30 minutes and minimizing metal leaching (<5 ppm) [4]. In situ generation of hazardous intermediates is critical: diazomethane for cyclopropanation is produced and consumed continuously using membrane reactors, eliminating storage risks [2]. Byproduct formation during acetylation is suppressed using scavenger resins like polymer-bound N-methylmorpholine, replacing aqueous workups and improving atom economy (E-factor reduction: 15 → 4) .
Table 4: Green Chemistry Metrics for Key Steps
Process Step | Traditional Method | Green Alternative | E-Factor Reduction | PMI Improvement |
---|---|---|---|---|
Piperidine Hydrogenation | Batch, Pd/C, MeOH, 50 bar H₂ | Continuous Flow, Ru/Al₂O₃, 20 bar H₂ | 45% | 3.2 → 1.8 |
Acetylation | Acetic Anhydride, Pyridine | Scavenger Resins, CPME | 68% | 8.5 → 2.7 |
Solvent for Coupling | Dichloromethane | 2-Me-THF | 52% | 12.1 → 5.9 |
E-Factor: kg waste/kg product; PMI: Process Mass Intensity
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4